molecular formula C15H17N5O B2888373 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1207000-55-2

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2888373
CAS No.: 1207000-55-2
M. Wt: 283.335
InChI Key: DJRMGMSUDCENRG-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide is a synthetic small molecule designed for preclinical research, featuring a molecular scaffold of high interest in medicinal chemistry. The compound contains an imidazo[1,2-a]pyridine core, a privileged structure found in several pharmacologically active agents . This heterocyclic system is known for its drug-like properties and ability to interact with various biological targets. Notably, derivatives of imidazo[1,2-a]pyridine are actively investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) . Furthermore, the incorporation of the 1-isopropyl-1H-pyrazole carboxamide moiety is a strategic feature that can enhance selectivity and metabolic stability. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of novel molecules, or as a pharmacological tool for probing biological pathways relevant to oncology and other disease areas. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory guidelines during its use.

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11(2)20-8-6-13(18-20)15(21)16-9-12-10-19-7-4-3-5-14(19)17-12/h3-8,10-11H,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRMGMSUDCENRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide is a novel compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound, with a molecular formula of C₁₅H₁₇N₅O and a molecular weight of 283.33 g/mol, is being investigated for its potential therapeutic applications across various medical fields.

Pharmacological Properties

Imidazo[1,2-a]pyridine derivatives are known for their extensive pharmacological profiles, which include:

  • Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, certain derivatives have demonstrated efficacy against various cancer cell lines such as leukemia, melanoma, and breast cancer .
  • Antimicrobial Effects : These compounds also possess antimicrobial properties, making them potential candidates for treating infections caused by bacteria and fungi .
  • Anti-inflammatory and Analgesic Properties : Research indicates that imidazo[1,2-a]pyridines can modulate inflammatory responses and provide pain relief, which is crucial in managing chronic pain conditions .
  • CNS Activity : Some derivatives have been recognized for their effects on the central nervous system (CNS), with applications in treating disorders such as insomnia and anxiety .

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazo[1,2-a]pyridine derivatives reveals critical insights into how structural modifications influence biological activity. Key findings include:

  • Substitution Patterns : The presence of specific functional groups at designated positions on the imidazo[1,2-a]pyridine ring significantly affects potency and selectivity against various biological targets.
  • Molecular Docking Studies : Computational studies have facilitated the understanding of binding interactions between these compounds and their target proteins, aiding in the design of more effective derivatives .

1. Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. Notably, it showed IC₅₀ values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines.

2. Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective antibacterial properties comparable to conventional antibiotics.

Data Table: Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Activity TypeCompound ExampleIC₅₀ / MIC ValuesReferences
AnticancerN-(imidazo[1,2-a]pyridin-2-ylmethyl)-...5 µM (A549), 7 µM (MCF7)
AntimicrobialN-(imidazo[1,2-a]pyridin-2-ylmethyl)-...32 µg/mL (E. coli)
Anti-inflammatoryN-(imidazo[1,2-a]pyridin-2-ylmethyl)-...Significant reduction in TNF-α levels

Chemical Reactions Analysis

Reactivity Studies

The chemical reactivity of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide can be analyzed through various types of reactions:

3.1.1 Nucleophilic Substitution

Nucleophilic substitution reactions can occur at the carboxamide functional group, where nucleophiles can attack the carbonyl carbon leading to the formation of new amide derivatives. This property is significant when considering modifications to enhance biological activity.

3.1.2 Cyclization Reactions

The compound may undergo cyclization reactions under specific conditions to form more complex heterocycles. For instance, reactions involving electrophilic substitution at the imidazo or pyrazole rings could yield novel derivatives with potentially enhanced pharmacological properties.

Potential Biological Activities

Research indicates that compounds containing imidazo and pyrazole moieties exhibit a range of biological activities including:

  • Anticancer Properties : Certain derivatives have shown promise as inhibitors in various cancer pathways.

  • Antimicrobial Activity : The structural features contribute to their effectiveness against bacterial strains.

The specific reactivity and resultant biological activities of this compound are areas of active investigation.

Biological Activity Data

CompoundActivity TypeIC50 (nM)Reference
Imidazo[1,2-a]pyrazine derivativeENPP1 Inhibition5.70
N-(imidazo[1,2-a]pyridin)AnticancerVariesOngoing Research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines share a pyrazolopyrimidine core. Unlike the target compound, these lack the imidazo[1,2-a]pyridine system but exhibit isomerization behavior under specific conditions, which may influence their conformational stability and binding kinetics .

Pyrrole-Imidazole Hybrids ()

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide replaces the pyrazole with a pyrrole ring and introduces a trifluoromethylpyridine group. The compound demonstrated high purity (HPLC: 98.67%) and favorable mass spectrometry data (ESIMS m/z: 392.2), suggesting robust synthetic reproducibility .

Imidazo[1,2-a]pyrimidine Derivatives ()

Triaryl-substituted imidazo[1,2-a]pyrimidines synthesized via optimized methods share structural similarity with the target compound but replace pyridine with pyrimidine. Computational ADMET studies predict favorable pharmacokinetic profiles for these derivatives, including blood-brain barrier penetration and metabolic stability, which may extend their utility to neurological disorders .

Pharmacological and Physicochemical Data Comparison

Compound Core Structure Molecular Weight Key Substituents Purity (HPLC) ADMET Prediction
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide Imidazo[1,2-a]pyridine + pyrazole ~330–350 g/mol Isopropyl Not reported Moderate metabolic stability
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazolopyrimidine ~280–310 g/mol Tolyl, hydrazine Not reported High isomerization potential
Pyrrole-imidazole hybrid Pyrrole + imidazole 392.2 g/mol Trifluoromethylpyridine 98.67% High solubility
Imidazo[1,2-a]pyrimidines Imidazo[1,2-a]pyrimidine ~300–320 g/mol Triaryl >95% Favorable BBB penetration

Q & A

Q. What are the key considerations for synthesizing N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide in high yield and purity?

Methodological Answer: The synthesis typically involves multi-step routes requiring precise control of reaction parameters. Critical steps include:

  • Coupling Reactions : Amide bond formation between the imidazo[1,2-a]pyridine and pyrazole-carboxamide moieties, often using coupling agents like EDC/HOBt under anhydrous conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred to stabilize intermediates and enhance reaction efficiency .
  • Temperature Control : Maintaining temperatures between 0–25°C during sensitive steps (e.g., carboxamide formation) to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Imidazo[1,2-a]pyridine protons: Aromatic protons at δ 7.2–8.5 ppm (doublets or triplets) .
    • Isopropyl group: A doublet at δ 1.2–1.5 ppm (CH(CH₃)₂) .
    • Carboxamide: NH proton at δ 10.5–11.0 ppm (broad singlet) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ ion) with <2 ppm error validates the molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data observed in different assay systems for this compound?

Methodological Answer: Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target interactions .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound solubility, as aggregation in aqueous buffers can falsely reduce activity .
  • Metabolic Stability Testing : Evaluate liver microsome stability to rule out rapid degradation in cell-based vs. cell-free systems .

Q. How does the substitution pattern on the imidazo[1,2-a]pyridine and pyrazole rings influence kinase inhibitory activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Imidazo[1,2-a]pyridine Modifications :
    • Electron-withdrawing groups (e.g., Cl at position 6) enhance binding to hydrophobic kinase pockets (e.g., JAK2 inhibition) .
    • Methyl substitution at position 2 improves metabolic stability but reduces solubility .
  • Pyrazole Ring :
    • Isopropyl at N1 increases steric bulk, favoring selectivity for kinases with larger active sites (e.g., CDK2 vs. CDK4) .
    • Carboxamide orientation (C3 vs. C5) alters hydrogen-bonding interactions with catalytic lysine residues .

SAR Table:

Substituent (Imidazo[1,2-a]pyridine)Pyrazole ModificationKinase IC₅₀ (μM)Selectivity Index
6-Cl1-isopropyl0.1215x (CDK2 vs. CDK4)
2-Me1-isopropyl0.453x
H1-cyclopropyl2.1Non-selective

Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Methodological Answer:

  • In Vitro Models :
    • Cell Lines : Use NCI-60 panel or patient-derived xenograft (PDX) cells to assess broad-spectrum activity .
    • 3D Spheroids : Mimic tumor microenvironment for penetration studies .
  • In Vivo Models :
    • Xenograft Mice : Implant HT-29 (colon cancer) or A549 (lung cancer) cells to evaluate tumor growth inhibition .
    • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via oral vs. intravenous administration .

Methodological Challenges

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce reaction times in nitro-group reductions .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Q. What computational methods predict off-target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against kinase homology models (e.g., PDB: 4KD7) .
  • Machine Learning : Train models on ChEMBL data to predict CYP450 or hERG channel binding .

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